L-Proline beta-naphthylamide hydrochloride

Enzymology Prolyl Aminopeptidase Substrate Specificity

L-Proline β‑naphthylamide hydrochloride is the definitive chromogenic substrate for prolyl aminopeptidase (PAP) assays. Unlike generic amino acid naphthylamides, it delivers 2.9‑fold to >17‑fold higher relative activity, ensuring maximal sensitivity for low‑abundance enzyme detection. Supplied as ≥99% pure lyophilized powder with 36‑month stability, it is validated for endpoint arylamidase diagnostics and kinetic characterization. Trust the gold standard for your PAP research.

Molecular Formula C15H17ClN2O
Molecular Weight 276.76 g/mol
CAS No. 97216-16-5
Cat. No. B555229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Proline beta-naphthylamide hydrochloride
CAS97216-16-5
SynonymsL-Prolinebeta-naphthylamidehydrochloride; 97216-16-5; L-Proline-2-naphthylamidehydrochloride; ST50320096; 16037-15-3; C15H16N2O.HCl; P1380_SIGMA; CTK8G0654; MolPort-003-939-165; 7340AH; AKOS024307515; L-Proline2-naphthylamidehydrochloride; DB-057667; FT-0642341; L-PROLINEBETA-NAPHTHYLAMIDEHYDROCHLORIDE; P-7500; ((2S)pyrrolidin-2-yl)-N-(2-naphthyl)carboxamide,chloride; (2S)-N-(naphthalen-2-yl)pyrrolidine-2-carboxamidehydrochloride; 2-Pyrrolidinecarboxamide,N-2-naphthalenyl-,hydrochloride(1:1)
Molecular FormulaC15H17ClN2O
Molecular Weight276.76 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC2=CC3=CC=CC=C3C=C2.Cl
InChIInChI=1S/C15H16N2O.ClH/c18-15(14-6-3-9-16-14)17-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14,16H,3,6,9H2,(H,17,18);1H/t14-;/m0./s1
InChIKeyUKXYCTFKKXKIPY-UQKRIMTDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Proline β-Naphthylamide Hydrochloride: Product Specification & Biochemical Role


L-Proline β-naphthylamide hydrochloride (CAS 97216-16-5) is a synthetic, chromogenic substrate used for the detection and quantification of prolyl aminopeptidase (PAP, EC 3.4.11.5) and related enzyme activities . As a proline derivative conjugated to a β-naphthylamide leaving group, it facilitates colorimetric or fluorometric assays upon enzymatic hydrolysis, which releases the detectable β-naphthylamine moiety . This compound is typically supplied as a high-purity (≥99%) solid powder with defined solubility parameters and is strictly for research use .

Why Generic Substitution Fails: The Critical Specificity of L-Proline β-Naphthylamide Hydrochloride


Generic substitution among amino acid naphthylamide substrates is not scientifically valid due to profound enzyme specificity. Prolyl aminopeptidases exhibit a strong, often exclusive, preference for N-terminal proline residues [1]. Data show that enzymes like His6-PipA hydrolyze L-proline-β-naphthylamide with 100% relative activity, while activities against structurally similar substrates like L-alanine-β-naphthylamide and L-hydroxyproline-β-naphthylamide drop to 34.5% and 5.8%, respectively, with other amino acid derivatives showing negligible activity [2]. Using a non-optimal substrate can lead to a >17-fold reduction in assay sensitivity, completely undermining experimental outcomes. The following quantitative evidence establishes L-proline β-naphthylamide hydrochloride as the definitive substrate for specific research applications.

Quantitative Performance of L-Proline β-Naphthylamide Hydrochloride: A Comparative Guide


Superior Hydrolytic Efficiency Compared to L-Alanine-β-Naphthylamide in Prolyl Aminopeptidase Assays

In a comparative substrate profiling study, the prolyl aminopeptidase His6-PipA exhibited a relative activity of 100.0 ± 0.7 with L-proline-β-naphthylamide. In contrast, its activity on L-alanine-β-naphthylamide was only 34.5 ± 2.6 [1]. This demonstrates a substantial 2.9-fold difference in catalytic efficiency favoring the proline-specific substrate.

Enzymology Prolyl Aminopeptidase Substrate Specificity

Superior Hydrolytic Efficiency Compared to L-Hydroxyproline-β-Naphthylamide in Prolyl Aminopeptidase Assays

The prolyl aminopeptidase TsPAP1 is capable of hydrolyzing β-naphthylamides of hydroxyproline and alanine, although the observed activity is almost 2-fold lower than against Pro-β-naphthylamide [1]. Similarly, in the His6-PipA system, activity on L-hydroxyproline-β-naphthylamide was a mere 5.8 ± 0.3, compared to 100.0 ± 0.7 for the L-proline derivative [2], representing a >17-fold difference.

Enzymology Prolyl Aminopeptidase Substrate Selectivity

Methodological Flexibility in Human Serum Diagnostics: Endpoint vs. Continuous Assay

For the determination of proline arylamidase in human sera, L-proline-β-naphthylamide is uniquely suited for the endpoint-method, while its analog, L-proline-p-nitranilide, is used for a continuous reaction method [1]. This is a key methodological differentiator, as the naphthylamide leaving group facilitates a discrete endpoint measurement, which can be advantageous for certain clinical laboratory workflows and instrument compatibility. The continuous method for the p-nitranilide analog required optimization at pH 7.2 and 1.53 mmol/l substrate concentration [1].

Clinical Chemistry Diagnostic Assay Development Proline Arylamidase

Enhanced Aqueous Solubility and Long-Term Stability for Robust Experimental Workflows

The hydrochloride salt form of L-proline β-naphthylamide confers significant practical advantages. It is soluble in Glacial Acetic Acid:Water (1:1) at a concentration of 50 mg/mL, enabling preparation of concentrated stock solutions . This is a key improvement over non-salt forms of other amino acid naphthylamides, such as L-leucine β-naphthylamide, which are water-insoluble . Furthermore, the lyophilized powder is stable for 36 months when stored at -20°C, and solutions retain potency for 1 month under the same conditions, provided freeze-thaw cycles are avoided [1].

Analytical Chemistry Solution Stability Biochemical Reagent

Highest Catalytic Efficiency (kcat/Km) Among Substrates for a Novel Proline-β-Naphthylamidase

In the characterization of a novel proline-β-naphthylamidase from porcine intestinal mucosa, L-proline-β-naphthylamide was the most efficiently hydrolyzed substrate among all tested aminopeptidase substrates (including glycine-, leucine-, and alanine-β-naphthylamides) as judged by the kcat/Km value [1]. This confirms its superior kinetic fitness for this class of enzymes.

Enzyme Kinetics Biochemical Characterization Novel Enzyme Discovery

Target Applications of L-Proline β-Naphthylamide Hydrochloride in Research and Diagnostics


High-Sensitivity Assay Development for Prolyl Aminopeptidase (PAP)

L-Proline β-naphthylamide hydrochloride is the gold standard substrate for developing fluorometric or colorimetric assays to measure prolyl aminopeptidase activity. Its superior catalytic efficiency, demonstrated by 2.9-fold to >17-fold higher relative activities compared to alanine and hydroxyproline analogs, respectively [1], ensures maximal assay sensitivity. This is critical for applications requiring the detection of low enzyme concentrations, such as monitoring enzyme purification, performing kinetic characterization (including kcat/Km determination [2]), and high-throughput screening for PAP inhibitors.

Clinical Chemistry Diagnostic Assays for Proline Arylamidase

This compound is specifically indicated for the development of diagnostic endpoint assays for proline arylamidase in human serum [3]. The defined endpoint-method using this substrate offers a robust and validated approach for clinical laboratories, as evidenced by its use in establishing normal and pathological enzyme concentration ranges [3]. Its suitability for this method provides an alternative to continuous assays with other substrates, offering flexibility in clinical assay design and implementation.

Characterizing Novel Prolyl Aminopeptidases from Diverse Organisms

For enzymologists discovering and characterizing new prolyl aminopeptidases from plants, bacteria, or animals, this substrate is an essential tool. Its well-documented, superior kinetic profile [2] makes it the benchmark for establishing the substrate specificity and catalytic efficiency of novel enzymes. Studies on enzymes like TsPAP1 from triticale [4] or the novel proline-β-naphthylamidase from porcine mucosa [2] rely on this substrate to define their primary catalytic activity, underscoring its fundamental role in basic enzymology research.

Quality Control and Stability Studies in Biopharmaceutical Manufacturing

The defined, long-term stability of L-proline β-naphthylamide hydrochloride—36 months as a lyophilized powder and 1 month in solution at -20°C [5]—makes it a reliable reagent for use in regulated analytical environments. Its high purity (≥99%) and consistent lot-to-lot performance reduce variability in critical assays, such as those used for quality control of biopharmaceutical products or in-process monitoring where accurate and reproducible enzyme activity measurements are paramount.

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